AR-42 (OSU-HDAC42, CAS: 935881-37-1) is a potent, orally bioavailable, phenylbutyrate-derived pan-histone deacetylase (HDAC) inhibitor. Designed as an optimized structural evolution of earlier hydroxamate-based inhibitors, AR-42 exhibits baseline biochemical IC50 values in the low nanomolar range (16–30 nM) against Class I and IIB HDAC enzymes . Unlike standard first-generation HDAC inhibitors, AR-42 is engineered to provide superior metabolic stability and oral bioavailability, making it a highly processable and reliable precursor for complex in vivo oncology and metabolic disease models [1]. Its distinct chemical architecture allows it to function not only as an epigenetic modulator but also as a direct downregulator of critical kinase survival pathways, providing a dual-action profile that is highly sought after in advanced therapeutic screening.
Procurement of generic or first-generation HDAC inhibitors, such as SAHA (Vorinostat) or Trichostatin A (TSA), frequently fails to replicate the pleiotropic efficacy of AR-42 in advanced preclinical models. While SAHA is a common procurement substitute, it relies almost exclusively on histone acetylation to drive apoptosis. In contrast, AR-42 actively disrupts protein phosphatase 1 interactions, leading to the direct dephosphorylation and downregulation of survival proteins like Akt, Bcl-xL, and survivin [1]. Furthermore, in specialized applications such as cancer cachexia and severe muscle wasting models, SAHA demonstrates only partial or negligible activity, whereas AR-42 effectively mitigates catabolic gene activation at submicromolar concentrations [2]. Substituting AR-42 with SAHA in these workflows risks incomplete target suppression, requiring significantly higher doses that induce off-target toxicity and ultimately lead to failed in vivo translation.
In direct head-to-head assays against human HCC cell lines (PLC5, Huh7, Hep3B), AR-42 demonstrates submicromolar potency, whereas the standard comparator SAHA requires significantly higher concentrations to achieve the same antiproliferative effect [1].
| Evidence Dimension | Cell viability IC50 (72 hours) |
| Target Compound Data | AR-42: 0.58 - 0.72 µM |
| Comparator Or Baseline | SAHA: 2.0 - 4.0 µM |
| Quantified Difference | AR-42 is approximately 3 to 6 times more potent than SAHA. |
| Conditions | PLC5, Huh7, and Hep3B human HCC cell lines in vitro. |
Procuring AR-42 allows researchers to achieve complete cell viability suppression at submicromolar doses, reducing off-target toxicity in adjacent normal hepatocytes.
When administered orally in matched in vivo orthotopic xenograft models, AR-42 yields a vastly superior reduction in tumor growth compared to SAHA at the exact same dosing regimen, highlighting its superior processability and pharmacokinetic stability as an oral agent [1].
| Evidence Dimension | In vivo tumor growth suppression |
| Target Compound Data | AR-42 (25 mg/kg/day, oral): 91% suppression |
| Comparator Or Baseline | SAHA (25 mg/kg/day, oral): 66% suppression |
| Quantified Difference | 25% absolute increase in tumor suppression efficacy at identical dosing. |
| Conditions | Orthotopic PLC5 human HCC xenograft model in athymic nude mice (21-28 days). |
The superior oral bioavailability and in vivo efficacy of AR-42 drastically reduce the risk of failed animal trials compared to using standard SAHA.
Beyond standard HDAC inhibition, AR-42 uniquely downregulates critical survival proteins. In prostate cancer models, AR-42 causes markedly greater decreases in phospho-Akt and Bcl-xL than SAHA, driving a more potent apoptotic response and superior tumor shrinkage .
| Evidence Dimension | Intratumoral Bcl-xL and p-Akt reduction / Tumor suppression |
| Target Compound Data | AR-42: Marked reduction of p-Akt and Bcl-xL; 52-67% PC-3 tumor suppression. |
| Comparator Or Baseline | SAHA: Minimal reduction of p-Akt; 31% PC-3 tumor suppression. |
| Quantified Difference | Over 2-fold greater tumor suppression linked to complete Akt/Bcl-xL pathway blockade. |
| Conditions | PC-3 prostate cancer xenografts and in vitro cell lines. |
Buyers investigating PI3K/Akt/mTOR pathway crosstalk must select AR-42, as generic HDAC inhibitors fail to adequately suppress these specific survival targets.
In specialized high-content phenotypic screening for cancer cachexia, AR-42 effectively reverses muscle differentiation inhibition induced by patient sera, whereas SAHA shows severe limitations and fails to provide full anti-cachectic efficacy [1].
| Evidence Dimension | Reversal of myoblast differentiation inhibition |
| Target Compound Data | AR-42: Significant restoring effect at 0.4 µM |
| Comparator Or Baseline | SAHA: Only partial/limited activity across all tested concentrations |
| Quantified Difference | AR-42 achieves functional muscle preservation at <0.5 µM, while SAHA fails to rescue differentiation. |
| Conditions | In vitro myoblast differentiation assay exposed to cancer cachexia patient sera. |
For metabolic and cachexia modeling, AR-42 is a mandatory procurement choice due to its unique ability to block IL-6/GP130/STAT3 catabolic signaling where standard pan-HDACs fail.
Due to its high oral bioavailability and superior tumor suppression profile (e.g., 91% vs 66% for SAHA), AR-42 is the preferred compound for long-term in vivo studies of hepatocellular, prostate, and ovarian carcinomas. It allows for reliable daily oral dosing without the formulation challenges or lower efficacy ceilings associated with first-generation hydroxamates [1].
AR-42 is uniquely suited for studies investigating cancer-induced cachexia. Because it effectively suppresses the IL-6/GP130/STAT3 signaling axis and restores anabolic responsiveness in skeletal muscle—effects that SAHA cannot fully replicate—it is the required HDAC inhibitor for metabolic oncology and muscle preservation research [2].
For workflows requiring simultaneous chromatin remodeling and the downregulation of survival kinases (such as Akt, Bcl-xL, and survivin), AR-42 provides a single-agent solution. Its ability to disrupt protein phosphatase 1 interactions makes it ideal for overcoming chemoresistance in cell lines that are refractory to standard apoptosis induction[1].
Irritant;Health Hazard